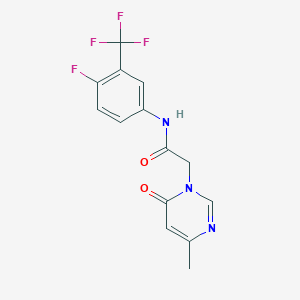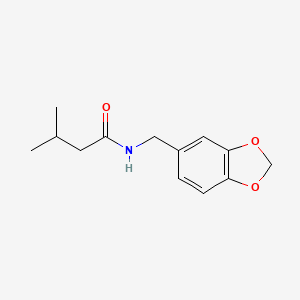
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide”. However, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling34.Molecular Structure Analysis
The molecular structure of “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” is not explicitly available. However, similar compounds have been analyzed56.Chemical Reactions Analysis
There’s no specific information available on the chemical reactions involving “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide”. However, similar compounds have been studied57.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” are not explicitly available. However, similar compounds have been analyzed910.Applications De Recherche Scientifique
Potential Therapeutic Applications
Research has investigated the synthesis of compounds related to N-(1,3-Benzodioxol-5-ylmethyl)-3-methylbutanamide, aiming to explore their potential therapeutic applications. For instance, studies have focused on the development of compounds that might exhibit anticancer, analgesic, or anti-inflammatory properties. The synthesis of novel N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, for example, has shown promise in inhibiting cancer cell growth, hinting at the potential of related compounds for therapeutic use in oncology (Stefely et al., 2010).
Drug Delivery Systems
The compound has also been explored as a component in drug delivery systems, particularly in the formulation of nanoparticles for sustained release of agricultural fungicides. This application underscores the versatility of N-(1,3-Benzodioxol-5-ylmethyl)-3-methylbutanamide derivatives in creating more efficient and targeted delivery mechanisms, potentially reducing environmental impact and enhancing effectiveness (Campos et al., 2015).
Enhancement of Chemical Reactions
Furthermore, derivatives of N-(1,3-Benzodioxol-5-ylmethyl)-3-methylbutanamide have been utilized in the study of chemical reactions, particularly in the development of new synthetic methodologies. For example, the compound has been involved in metal-free oxidative arylmethylation cascades, highlighting its utility in advancing synthetic chemistry techniques and potentially leading to the development of new pharmaceuticals and materials (Tan et al., 2016).
Safety And Hazards
The safety and hazards associated with “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” are not known. However, similar compounds have safety data sheets available1112.
Orientations Futures
The future directions for “N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide” are not explicitly known. However, similar compounds have been proposed as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules38.
Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always consult with a qualified professional or researcher for the most accurate information.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)5-13(15)14-7-10-3-4-11-12(6-10)17-8-16-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXRYDNKTVYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)
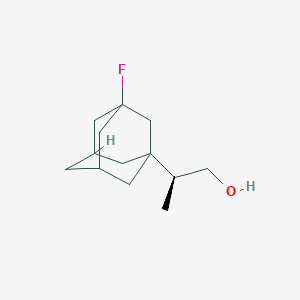
![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)
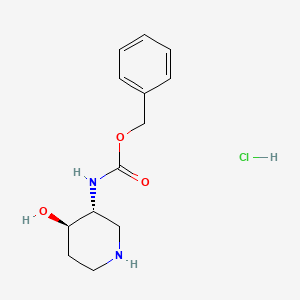
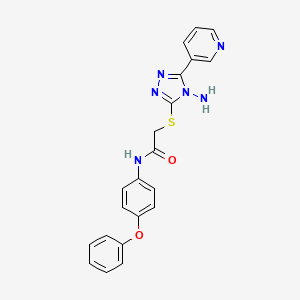
![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
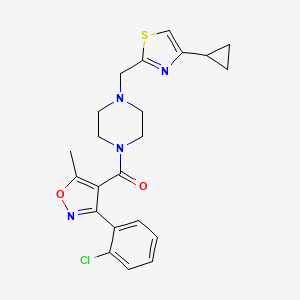
![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)
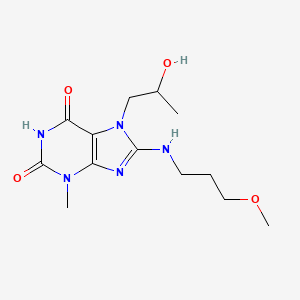

![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
